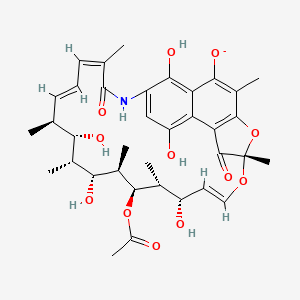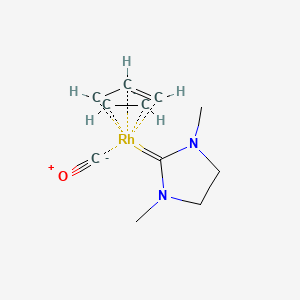
Carbonyl(eta(5)-cyclopentadienyl)(1,3-dimethylimidazolidin-2-ylidene)rhodium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbonyl(eta(5)-cyclopentadienyl)(1,3-dimethylimidazolidin-2-ylidene)rhodium is a rhodium carbene.
Scientific Research Applications
Synthesis and Structural Characterization:
- Research has explored the synthesis of monometallic rhodium(III) and rhodium(I) derivatives using dialkylamino-functionalized cyclopentadienyl. This includes the synthesis of neutral complexes and water-soluble compounds, highlighting the versatility of rhodium cyclopentadienyl derivatives in various chemical environments (Philippopoulos et al., 1997).
Coordination Chemistry:
- Studies have shown that cyclopentadienyl metal complexes, including those with rhodium, play important roles due to their unique structures and functional activities. These complexes have been synthesized and characterized, providing insights into their potential applications in coordination chemistry (Sawamura et al., 1996).
Catalytic Applications:
- The use of rhodium-cyclopentadienyl complexes in catalysis has been a focus of research. For example, rhodium-catalyzed silylation and intramolecular arylation of nitriles have been studied, demonstrating the complex's utility in facilitating bond cleavage and coupling reactions (Tobisu et al., 2008).
Structural and Reaction Studies:
- There has been significant interest in studying the structural properties of these complexes, as well as their reactivity in various chemical reactions. For instance, the intramolecular coordination of the dimethylamino group in a rhodium-oxalate complex with tetramethylcyclopentadienyl ligand was examined, contributing to our understanding of the complex's chemical behavior (Stammler et al., 1995).
Polymer-Supported Applications:
- The development of polymer-supported cyclopentadienylcobalt, which shows activity in the hydrogenation of carbon monoxide to hydrocarbons, indicates the potential of similar rhodium complexes in industrial applications, particularly in catalysis (Perkins & Vollhardt, 1979).
properties
Product Name |
Carbonyl(eta(5)-cyclopentadienyl)(1,3-dimethylimidazolidin-2-ylidene)rhodium |
|---|---|
Molecular Formula |
C11H15N2ORh- |
Molecular Weight |
294.15 g/mol |
IUPAC Name |
carbon monoxide;cyclopenta-1,3-diene;(1,3-dimethylimidazolidin-2-ylidene)rhodium |
InChI |
InChI=1S/C5H10N2.C5H5.CO.Rh/c1-6-3-4-7(2)5-6;1-2-4-5-3-1;1-2;/h3-4H2,1-2H3;1-5H;;/q;-1;; |
InChI Key |
NCZUEMSYCLYHIQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(C1=[Rh])C.[C-]#[O+].[CH-]1C=CC=C1 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2-fluorophenyl)-2-[[7-(2-fluorophenyl)-1,3-dimethyl-2,4-dioxo-5-pyrimido[4,5-d]pyrimidinyl]thio]acetamide](/img/structure/B1263506.png)
![[2,3,5,6-tetrafluoro-4-(methoxymethyl)phenyl]methyl (1R,3R)-3-[(E)-2-cyanoprop-1-enyl]-2,2-dimethylcyclopropane-1-carboxylate](/img/structure/B1263508.png)

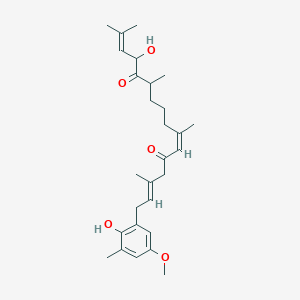
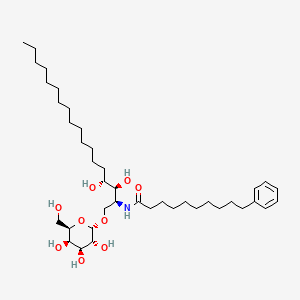
![6beta-[(S)-1-hydroxyethyl]-2-[(R)-tetrahydrofuran-2-yl]pen-2-em-3-carboxylate](/img/structure/B1263516.png)
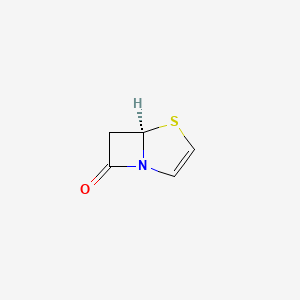
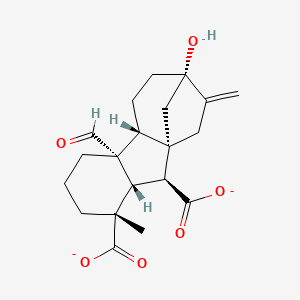
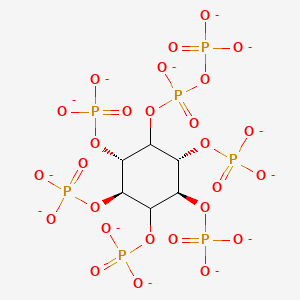
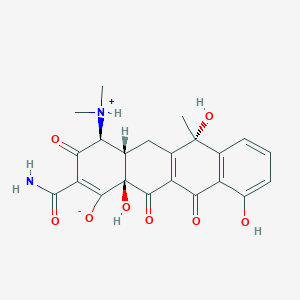
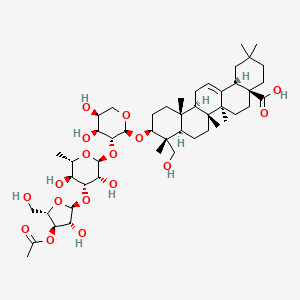
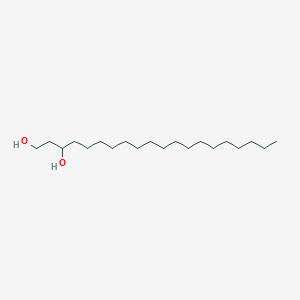
![TG(16:1(9Z)/18:2(9Z,12Z)/20:1(11Z))[iso6]](/img/structure/B1263525.png)
